Cas no 14162-69-7 (2-isobutylpiperidine;hydrochloride)

2-isobutylpiperidine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylpropyl)piperidine hydrochloride
- 2-Isobutylpiperidine, HCl
- 2-isobutylpiperidine;hydrochloride
- MFCD07357608
- SB41782
- EN300-106025
- AKOS005144004
- 14162-69-7
- 2-isobutylpiperidine hydrochloride
- CS-0308046
- 2-(2-Methylpropyl)piperidine (HCl)
- G22783
- F2167-1843
- 2-Isobutylpiperidine HCl
- 2-(2-methylpropyl)piperidine;hydrochloride
- 2-isobutylpiperidinehydrochloride
-
- MDL: MFCD07357608
- インチ: 1S/C9H19N.ClH/c1-8(2)7-9-5-3-4-6-10-9;/h8-10H,3-7H2,1-2H3;1H
- InChIKey: IJMUKVRHBBHNOX-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1CC(C)C.[H]Cl
計算された属性
- せいみつぶんしりょう: 177.1284273g/mol
- どういたいしつりょう: 177.1284273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 88.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
2-isobutylpiperidine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB383250-5g |
2-(2-Methylpropyl)piperidine (HCl); . |
14162-69-7 | 5g |
€1486.00 | 2024-07-24 | ||
Enamine | EN300-106025-10.0g |
2-(2-methylpropyl)piperidine hydrochloride |
14162-69-7 | 95% | 10g |
$1471.0 | 2023-04-24 | |
TRC | I786508-10mg |
2-Isobutylpiperidine Hydrochloride |
14162-69-7 | 10mg |
$ 64.00 | 2023-04-15 | ||
TRC | I786508-50mg |
2-Isobutylpiperidine Hydrochloride |
14162-69-7 | 50mg |
$ 115.00 | 2023-04-15 | ||
Life Chemicals | F2167-1843-2.5g |
2-(2-methylpropyl)piperidine hydrochloride |
14162-69-7 | 95%+ | 2.5g |
$518.0 | 2023-09-06 | |
Enamine | EN300-106025-0.5g |
2-(2-methylpropyl)piperidine hydrochloride |
14162-69-7 | 95% | 0.5g |
$241.0 | 2023-10-28 | |
AN HUI ZE SHENG Technology Co., Ltd. | I786508-25mg |
2-isobutylpiperidine hydrochloride |
14162-69-7 | 25mg |
¥660.00 | 2023-09-15 | ||
Apollo Scientific | OR902736-1g |
2-Isobutylpiperidine hydrochloride |
14162-69-7 | 95% | 1g |
£555.00 | 2023-09-02 | |
TRC | I786508-25mg |
2-Isobutylpiperidine Hydrochloride |
14162-69-7 | 25mg |
$ 81.00 | 2023-04-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | I786508-100mg |
2-isobutylpiperidine hydrochloride |
14162-69-7 | 100mg |
¥1380.00 | 2023-09-15 |
2-isobutylpiperidine;hydrochloride 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
2-isobutylpiperidine;hydrochlorideに関する追加情報
2-Isobutylpiperidine Hydrochloride (CAS No. 14162-69-7): An Overview of Its Properties, Applications, and Recent Research
2-Isobutylpiperidine hydrochloride (CAS No. 14162-69-7) is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a salt form of 2-isobutylpiperidine, which is a piperidine derivative with an isobutyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug development and chemical synthesis.
The chemical structure of 2-isobutylpiperidine hydrochloride consists of a six-membered piperidine ring with an isobutyl substituent at the 2-position. The presence of the isobutyl group imparts unique physicochemical properties to the molecule, such as enhanced lipophilicity and improved binding affinity to specific receptors. These properties make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
In recent years, there has been a growing interest in the use of 2-isobutylpiperidine hydrochloride as a building block in the development of novel drugs. One area of focus has been its potential as a scaffold for the design of central nervous system (CNS) active compounds. The piperidine ring is known to be a common structural motif in many CNS drugs, and the introduction of an isobutyl group can modulate the pharmacological profile of these compounds.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-isobutylpiperidine hydrochloride in the synthesis of new antipsychotic agents. The researchers found that derivatives of this compound exhibited potent activity against dopamine D2 receptors, which are implicated in schizophrenia and other psychiatric disorders. The enhanced lipophilicity provided by the isobutyl group improved blood-brain barrier penetration, leading to better therapeutic outcomes.
Beyond its applications in CNS drug discovery, 2-isobutylpiperidine hydrochloride has also shown promise in other therapeutic areas. For instance, it has been explored as a lead compound for developing analgesic agents. A recent study in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound demonstrated significant analgesic effects in animal models, with reduced side effects compared to traditional opioids.
The versatility of 2-isobutylpiperidine hydrochloride extends beyond medicinal chemistry. It is also used as an intermediate in various chemical syntheses, particularly in the preparation of chiral ligands and catalysts. The ability to introduce chirality through the isobutyl group makes it a valuable reagent for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds with specific biological activities.
In addition to its synthetic applications, 2-isobutylpiperidine hydrochloride has been studied for its potential as a ligand in coordination chemistry. Research published in Inorganic Chemistry demonstrated that this compound can form stable complexes with transition metals, which have applications in catalysis and materials science. The formation of these complexes can be fine-tuned by modifying the substituents on the piperidine ring, offering a wide range of possibilities for functional materials.
The safety profile of 2-isobutylpiperidine hydrochloride has been extensively evaluated in preclinical studies. It has been found to have low toxicity and good biocompatibility, making it suitable for use in pharmaceutical formulations. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety and maintain product integrity.
In conclusion, 2-isobutylpiperidine hydrochloride (CAS No. 14162-69-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and favorable properties make it an attractive candidate for drug development, chemical synthesis, and materials science research. Ongoing studies continue to uncover new possibilities for this compound, further solidifying its importance in the field.
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